DAA-1097 DAA-1097 DAA-1097 is a novel peripheral benzodiazepine receptor ligand.
Brand Name: Vulcanchem
CAS No.: 220551-79-1
VCID: VC0524892
InChI: InChI=1S/C24H24ClNO3/c1-17(2)28-23-12-8-7-9-19(23)16-26(18(3)27)22-14-13-20(25)15-24(22)29-21-10-5-4-6-11-21/h4-15,17H,16H2,1-3H3
SMILES: Array
Molecular Formula: C24H24ClNO3
Molecular Weight: 409.9 g/mol

DAA-1097

CAS No.: 220551-79-1

Cat. No.: VC0524892

Molecular Formula: C24H24ClNO3

Molecular Weight: 409.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

DAA-1097 - 220551-79-1

Specification

CAS No. 220551-79-1
Molecular Formula C24H24ClNO3
Molecular Weight 409.9 g/mol
IUPAC Name N-(4-chloro-2-phenoxyphenyl)-N-[(2-propan-2-yloxyphenyl)methyl]acetamide
Standard InChI InChI=1S/C24H24ClNO3/c1-17(2)28-23-12-8-7-9-19(23)16-26(18(3)27)22-14-13-20(25)15-24(22)29-21-10-5-4-6-11-21/h4-15,17H,16H2,1-3H3
Standard InChI Key CGUBOFYHGYNUDL-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=CC=CC=C1CN(C2=C(C=C(C=C2)Cl)OC3=CC=CC=C3)C(=O)C
Appearance Solid powder

Introduction

Chemical and Structural Properties of DAA-1097

Molecular Characteristics

DAA-1097, systematically named N-(4-chloro-2-phenoxyphenyl)-N-[(2-propan-2-yloxyphenyl)methyl]acetamide, has a molecular weight of 409.91 g/mol . Its structure features a chloro-phenoxy phenyl group linked to an isopropoxybenzyl moiety via an acetamide bridge, contributing to its high affinity for TSPO . The compound’s solubility in dimethyl sulfoxide (DMSO) (10 mM) facilitates in vitro experimentation, while its solid-state stability ensures consistent storage and handling .

Table 1: Key Chemical Properties of DAA-1097

PropertyValue
CAS Registry Number220551-79-1
Molecular FormulaC24H24ClNO3\text{C}_{24}\text{H}_{24}\text{ClNO}_{3}
Molecular Weight409.91 g/mol
Solubility10 mM in DMSO
AppearanceSolid

Pharmacological Profile and Mechanism of Action

Target Specificity and Binding Affinity

DAA-1097 exhibits nanomolar affinity for TSPO, with an IC50_{50} of 0.92 nM against [3^3H]PK 11195 binding in rat brain mitochondrial preparations . Notably, it demonstrates no appreciable binding to CBR (IC50_{50} > 10,000 nM), distinguishing it from classical benzodiazepines like diazepam . This selectivity minimizes sedative side effects associated with CBR activation, a critical advantage in anxiolytic drug development .

Mechanism: TSPO Modulation and Neurosteroid Synthesis

TSPO, located on the outer mitochondrial membrane, regulates cholesterol transport into mitochondria, a rate-limiting step in neurosteroidogenesis . By partially agonizing TSPO, DAA-1097 enhances the synthesis of allopregnanolone, a neurosteroid that potentiates GABAA_A receptor activity, thereby exerting anxiolytic effects without direct GABAergic modulation . This indirect mechanism avoids the tolerance and dependence risks of direct GABAA_A receptor agonists .

Preclinical Research Findings

Table 2: Comparative Pharmacological Profiles of DAA-1097 and Analogs

ParameterDAA-1097DAA-1106Diazepam
TSPO IC50_{50} (nM)0.920.28>10,000
CBR IC50_{50} (nM)>10,000>10,0008.5
Anxiolytic Dose (mg/kg)1–100.3–30.5–2
Sedative EffectAbsentModerateHigh

Clinical Development and Discontinuation

Developed by Nihon Nohyaku and later investigated by Taisho Pharmaceutical Co., Ltd., DAA-1097 advanced to preclinical stages but was discontinued due to undisclosed strategic reasons . Its discontinuation contrasts with the progression of DAA-1106, which reached Phase I trials for anxiety disorders .

Future Directions and Implications

Though discontinued, DAA-1097 remains a valuable tool compound for studying TSPO’s role in neuropsychiatric and neurodegenerative diseases. Advances in artificial intelligence-driven toxicity prediction could resurrect interest in its analogs, optimizing safety profiles while retaining efficacy . Furthermore, its partial agonism at TSPO offers a template for developing non-sedative anxiolytics, addressing a critical unmet need in mental health therapeutics .

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